1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione

Tautomerism X-ray crystallography β-Diketone conformation

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione (CAS 52752-67-7, C₁₆H₁₄O₄, MW 270.28) is an aryl-substituted β-diketone that serves as a key intermediate in flavone synthesis via the Baker–Venkataraman rearrangement. Unlike generic 1,3-diphenylpropane-1,3-diones, the 2-hydroxy-4-methoxyphenyl substitution pattern enforces a specific enol tautomer conformation in both solution and solid state, as confirmed by ¹H NMR and X‑ray crystallography.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
Cat. No. B7829590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2)O
InChIInChI=1S/C16H14O4/c1-20-12-7-8-13(15(18)9-12)16(19)10-14(17)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3
InChIKeyJZKDEMPGCWWFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione: A Structurally Defined β-Diketone for Targeted Procurement in Flavonoid Synthesis, HPPD Inhibition, and Differentiation Studies


1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione (CAS 52752-67-7, C₁₆H₁₄O₄, MW 270.28) is an aryl-substituted β-diketone that serves as a key intermediate in flavone synthesis via the Baker–Venkataraman rearrangement [1]. Unlike generic 1,3-diphenylpropane-1,3-diones, the 2-hydroxy-4-methoxyphenyl substitution pattern enforces a specific enol tautomer conformation in both solution and solid state, as confirmed by ¹H NMR and X‑ray crystallography [2]. The compound exhibits a reported IC₅₀ of 89–90 nM against porcine liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) [3], and has demonstrated the ability to arrest proliferation and induce monocytic differentiation of undifferentiated cells, supporting its use in anticancer and dermatological research [4].

Why 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione Cannot Be Replaced by Generic 1,3-Diphenylpropane-1,3-diones or Unsubstituted Analogs


The 2-hydroxy-4-methoxyphenyl substitution pattern directly governs both the tautomeric behavior and the biological activity profile of this β-diketone, making it non-interchangeable with simpler analogs such as dibenzoylmethane (1,3-diphenylpropane-1,3-dione) or the unsubstituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione [1]. While most aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones exist as 80–95% enol in CDCl₃ solution, the 4-methoxy derivative uniquely maintains this enol form unequivocally in the crystal lattice, whereas the 4,6-dimethoxy congener (1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione) adopts the diketone tautomer in the solid state and enolises only slowly in solution [1]. This distinct conformational preference directly impacts the compound's utility in cyclisation reactions yielding 7-methoxyflavone and can affect target engagement in enzyme inhibition assays [2]. Substituting the 4-methoxy group with hydrogen, a second methoxy, or other substituents alters not only the tautomeric equilibrium but also the compound's ability to induce cell differentiation, a property specifically attributed to this substitution pattern in patent literature [3].

Quantitative Differentiation Evidence for 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione Relative to Structural Analogs


Exclusive Enol Tautomer Adoption in Solid State Versus 4,6-Dimethoxy Analog

X-ray crystallographic analysis demonstrates that 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione (the 4-methoxy compound) adopts the enol tautomer in the crystal. This is in direct contrast to the closest structural comparator, 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione, which under identical solid-state conditions is present as the diketone tautomer and enolises very slowly in solution [1]. The remainder of the aryl-substituted series populates 80–95% enol in CDCl₃ solution, but only the target compound has crystallographically confirmed enol adoption [1].

Tautomerism X-ray crystallography β-Diketone conformation

HPPD Enzyme Inhibition Potency: 89–90 nM IC₅₀

In a porcine liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme inhibition assay, 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione exhibited an IC₅₀ of 89–90 nM, indicating nanomolar potency against this herbicide-relevant and metabolically significant target [1]. While direct comparator data for the unsubstituted analog 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione in the identical porcine HPPD assay is not publicly available, a structurally related human recombinant HPPD inhibitor in the same chemical class showed an IC₅₀ of 128 nM, suggesting that the 4-methoxy substitution may confer approximately 30–40% improvement in potency [2].

HPPD inhibition Enzyme assay Herbicide target 4-Hydroxyphenylpyruvate dioxygenase

High-Yield Cyclisation to 7-Methoxyflavone: 88% Reported Yield

When employed as the substrate in a malic acid‑catalysed cyclodehydration reaction, 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione delivers 7-methoxyflavone in a reported isolated yield of 88% . This high yield is enabled by the compound's pre-organised enol conformation, which facilitates the intramolecular cyclisation. In contrast, the 4,6-dimethoxy analog, which adopts the diketone form in the solid state and enolises slowly, would be expected to require harsher conditions or longer reaction times to achieve comparable conversion, though specific comparative yield data under identical conditions are not available [1].

Flavone synthesis Baker–Venkataraman rearrangement 7-Methoxyflavone Cyclisation yield

Patent-Claimed Differentiation-Inducing Activity Against Undifferentiated Cancer Cells

Patent literature explicitly claims that 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1][2]. This dual anti-proliferative/pro-differentiation activity is specifically attributed to the compound bearing the 2-hydroxy-4-methoxyphenyl moiety and is the basis for its proposed use in anticancer therapy (including cervical and ovarian carcinoma) and for treating hyperproliferative skin conditions such as psoriasis [1][2]. While quantitative IC₅₀ values from these patent-disclosed cellular assays are not publicly extractable, the explicitly claimed differentiation-inducing phenotype represents a qualitatively distinct biological activity that is not reported for the unsubstituted parent compound 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione or for dibenzoylmethane in the same patent families.

Cell differentiation Anticancer Leukemia Monocyte differentiation Psoriasis

Procurement-Driven Application Scenarios for 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione


Synthesis of 7-Methoxyflavone and 4′-Substituted Flavone Libraries

The compound is the direct precursor for 7-methoxyflavone (CAS 22395-22-8), an aromatase inhibitor and anti-inflammatory flavone . Using this β-diketone with the malic acid‑catalysed cyclodehydration protocol yields 88% isolated product, providing a reliable, high-yielding entry to 7-methoxyflavone and, by extension, to focused libraries of 4′-substituted flavones for drug discovery . The unambiguous enol conformation ensures consistent reaction kinetics across batches [1].

Herbicide Lead Discovery Targeting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

With a validated IC₅₀ of 89–90 nM against porcine liver HPPD, this compound serves as a well-characterised starting point for structure–activity relationship (SAR) campaigns aimed at developing novel HPPD-inhibiting herbicides . Its potency compares favourably to class representatives with IC₅₀ values in the 128 nM range, offering a more potent scaffold for further optimisation [1].

Phenotypic Screening for Differentiation-Inducing Anticancer Agents

Patent claims and web data records attribute to this compound the ability to arrest proliferation of undifferentiated cells and promote monocytic differentiation [1]. Research groups investigating differentiation therapy for acute promyelocytic leukemia or other malignancies can procure this compound as a tool molecule for phenotypic assays, where the 4-methoxyphenyl substitution pattern appears essential for the differentiation phenotype not observed with simpler 1,3-diketones .

Crystallographic and Conformational Studies of β-Diketone Tautomerism

This compound is one of the few aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones for which both solution-state NMR and solid-state X-ray crystallographic data are publicly available . Its unequivocal adoption of the enol tautomer in the crystal makes it an ideal reference standard for calibrating computational models of keto–enol tautomerism and for teaching laboratories demonstrating the relationship between substitution pattern and tautomeric preference .

Quote Request

Request a Quote for 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.